REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[CH2:3][CH2:4][NH:5][NH:6]C(OCC1C=CC=CC=1)=O.[ClH:19]>CCO.[Pd]>[ClH:19].[ClH:19].[F:1][C:2]([F:18])([F:17])[CH2:3][CH2:4][NH:5][NH2:6] |f:4.5.6|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was charged with H2 (60 psi)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.FC(CCNN)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |